molecular formula C14H14O3S B11856256 4-(Isopropylsulfonyl)-1-naphthaldehyde

4-(Isopropylsulfonyl)-1-naphthaldehyde

Cat. No.: B11856256
M. Wt: 262.33 g/mol
InChI Key: FDSJBINPHXEUFZ-UHFFFAOYSA-N
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Description

4-(Isopropylsulfonyl)-1-naphthaldehyde is an organic compound characterized by the presence of a naphthalene ring substituted with an isopropylsulfonyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isopropylsulfonyl)-1-naphthaldehyde typically involves the sulfonylation of 1-naphthaldehyde. One common method includes the reaction of 1-naphthaldehyde with isopropylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Isopropylsulfonyl)-1-naphthaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 4-(Isopropylsulfonyl)-1-naphthoic acid.

    Reduction: 4-(Isopropylsulfonyl)-1-naphthylmethanol.

    Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Isopropylsulfonyl)-1-naphthaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its aromatic structure.

    Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4-(Isopropylsulfonyl)-1-naphthaldehyde exerts its effects depends on the specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The sulfonyl group can influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

  • 4-(Methylsulfonyl)-1-naphthaldehyde
  • 4-(Ethylsulfonyl)-1-naphthaldehyde
  • 4-(Propylsulfonyl)-1-naphthaldehyde

Comparison: 4-(Isopropylsulfonyl)-1-naphthaldehyde is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. Compared to its methyl, ethyl, and propyl analogs, the isopropyl group provides a balance between steric hindrance and electronic effects, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C14H14O3S

Molecular Weight

262.33 g/mol

IUPAC Name

4-propan-2-ylsulfonylnaphthalene-1-carbaldehyde

InChI

InChI=1S/C14H14O3S/c1-10(2)18(16,17)14-8-7-11(9-15)12-5-3-4-6-13(12)14/h3-10H,1-2H3

InChI Key

FDSJBINPHXEUFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)C=O

Origin of Product

United States

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